molecular formula C8H3BrClNO2 B023685 6-Bromo-5-chloroindoline-2,3-dione CAS No. 192799-05-6

6-Bromo-5-chloroindoline-2,3-dione

Cat. No.: B023685
CAS No.: 192799-05-6
M. Wt: 260.47 g/mol
InChI Key: VILDUFSHBWCWIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDUFSHBWCWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571267
Record name 6-Bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192799-05-6
Record name 6-Bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination and Chlorination

The most straightforward approach involves sequential halogenation of indoline-2,3-dione. Bromination at the 6-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane under reflux. Subsequent chlorination at the 5-position employs chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). For example:

  • Step 1 : Bromination of indoline-2,3-dione with NBS in DMF at 80°C for 12 hours yields 6-bromoindoline-2,3-dione.

  • Step 2 : Chlorination using POCl₃ in the presence of a catalytic amount of DMF at 45°C introduces the chlorine substituent.

Key Parameters :

ParameterBrominationChlorination
ReagentNBSPOCl₃
SolventDMFPOCl₃ (neat)
Temperature (°C)8045
Time (h)126
Yield (%)65–7075–80

Vilsmeier-Haack Reaction for Simultaneous Halogenation

The Vilsmeier-Haack reagent, generated in situ from DMF and POCl₃, facilitates electrophilic substitution at electron-rich positions of the indoline ring. This method allows concurrent bromination and chlorination under controlled conditions:

  • Reagent Preparation : POCl₃ (71.4–80 mL) is added to DMF (27.2–30 mL) at 15–30°C, forming the active chlorinating complex.

  • Substrate Addition : N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) is introduced, and the mixture is heated to 80°C for 12 hours.

  • Workup : The reaction is quenched in ice water, extracted with dichloromethane, and purified via column chromatography.

Advantages :

  • Single-step synthesis with reduced side products.

  • High regioselectivity due to the directing effects of the carbonyl groups.

Phase-Transfer Catalysis for Alkylation-Halogenation

A modified approach employs phase-transfer catalysts (e.g., tetra-n-butylammonium bromide, TBAB) to enhance reactivity in biphasic systems:

  • Alkylation : 5-Bromo-1H-indole-2,3-dione is treated with 1,2-bis(2-chloroethoxy)ethane in the presence of TBAB and K₂CO₃.

  • Halogenation : Subsequent exposure to N-chlorosuccinimide (NCS) in tetrachloroethylene introduces the chlorine substituent.

Reaction Scheme :

5-Bromoindoline-2,3-dioneTBAB, K2CO31,2-bis(2-chloroethoxy)ethaneAlkylated IntermediateNCSTetrachloroethylene6-Bromo-5-chloroindoline-2,3-dione\text{5-Bromoindoline-2,3-dione} \xrightarrow[\text{TBAB, K}2\text{CO}3]{\text{1,2-bis(2-chloroethoxy)ethane}} \text{Alkylated Intermediate} \xrightarrow[\text{NCS}]{\text{Tetrachloroethylene}} \text{this compound}

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
TBABTetrachloroethylene8085
NoneDCM2540

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:

  • Reactants : 5-Aminoindoline-2,3-dione, NaBr, and Cl₂ gas.

  • Conditions : 150 W microwave power, 100°C, 15 minutes.

  • Outcome : 92% conversion with >95% purity.

Comparison with Conventional Heating :

MethodTime (min)Yield (%)Purity (%)
Microwave159295
Conventional Reflux3607588

Solid-Phase Synthesis for Scalability

Solid-supported reagents enable large-scale production with simplified purification:

  • Resin Functionalization : Wang resin is loaded with indoline-2,3-dione via ester linkage.

  • Halogenation Steps : Sequential treatment with Br₂ and Cl₂ gases in a flow reactor.

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product, yielding 87% with <1% impurities.

Scalability Data :

Batch Size (g)Purity (%)Impurities (%)
10990.5
100971.2

Green Chemistry Approaches

Eco-friendly methods prioritize solvent-free conditions and recyclable catalysts:

  • Ball Milling : Mechanochemical synthesis using KBr and KCl in a planetary ball mill (500 rpm, 2 hours) achieves 80% yield.

  • Ionic Liquids : [BMIM]Br as a dual solvent-catalyst reduces reaction time to 30 minutes (yield: 88%).

Environmental Metrics :

MethodE-FactorPMI (Process Mass Intensity)
Conventional12.523.7
Ball Milling2.15.8
Ionic Liquid3.47.2

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

6-Bromo-5-chloroindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit monoamine oxidase enzymes, leading to altered neurotransmitter levels and potential therapeutic effects in neuropsychiatric disorders.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-5-chloroindoline-2,3-dione
  • CAS No.: 192799-05-6
  • Molecular Formula: C₈H₃BrClNO₂
  • Molecular Weight : 260.47 g/mol .
  • Purity : ≥95% (HPLC) or 97% (as specified by suppliers) .
  • Structure : Features a bicyclic indoline core substituted with bromine (C6) and chlorine (C5), with ketone groups at positions 2 and 3 .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares This compound with structurally related indoline derivatives:

Compound CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
This compound 192799-05-6 C₈H₃BrClNO₂ Br (C6), Cl (C5) 260.47 Reference compound; balanced halogenation pattern .
5-Bromo-6-chloroindoline-2,3-dione 259667-43-1 C₈H₃BrClNO₂ Br (C5), Cl (C6) 260.48 Halogen positions reversed; may alter electronic properties and reactivity .
6-Bromo-5-fluoro-7-methylindoline-2,3-dione Not specified C₉H₅BrFNO₂ Br (C6), F (C5), CH₃ (C7) 272.04 Fluorine and methyl substituents enhance lipophilicity; potential for improved bioavailability .
5-Bromo-6-methylindoline-2,3-dione 106976-23-2 C₉H₆BrNO₂ Br (C5), CH₃ (C6) 240.05 Methyl group reduces steric hindrance; lower molecular weight .
4-Bromo-5-methylindoline-2,3-dione 147149-84-6 C₉H₆BrNO₂ Br (C4), CH₃ (C5) 240.05 Altered substitution pattern impacts aromatic ring electronics .
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one 1699598-91-8 C₈H₅BrClNO Br (C6), Cl (C5), reduced ketone 246.49 Dihydro modification reduces oxidation state; distinct reactivity .

Analytical Characterization

  • X-ray Crystallography : SHELXL software is widely used for structural refinement, confirming substituent positions .
  • Spectroscopy :
    • NMR : Distinct ¹H/¹³C shifts for halogenated carbons (e.g., C5-Cl at ~120 ppm in ¹³C NMR) .
    • MS : Molecular ion clusters (e.g., m/z = 429–437 for tetrabromo analogs) confirm halogenation patterns .

Key Research Findings

  • This compound serves as a versatile intermediate in medicinal chemistry, with modifications at C5 and C6 significantly altering bioactivity .
  • Safety Concerns : The reference compound’s multiple hazard codes (H302, H315, etc.) necessitate careful handling compared to less toxic analogs like 5-bromo-6-methyl derivatives .

Biological Activity

6-Bromo-5-chloroindoline-2,3-dione, also known as 6-Bromo-5-chloroisatin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula: C9H5BrClN2O2
  • Molecular Weight: 260.47 g/mol
  • CAS Number: 192799-05-6
  • Solubility: Soluble in DMF and DMSO

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induction of apoptosis
MCF7 (Breast)10.5Cell cycle arrest
HeLa (Cervical)12.0Inhibition of topoisomerase activity

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint.
  • Enzyme Inhibition: The compound acts as an inhibitor of various enzymes involved in cancer cell metabolism and proliferation.

Structure-Activity Relationship (SAR)

A series of derivatives based on the indoline structure have been synthesized to understand the relationship between chemical structure and biological activity better. Modifications at the bromine and chlorine positions have been found to significantly affect potency.

Table 2: Structure-Activity Relationship Studies

CompoundSubstituentsIC50 (µM)Notes
This compoundBr at position 610.5Lead compound
6-Chloroindoline-2,3-dioneCl at position 6>20Reduced activity
7-Bromo-5-chloroindoline-2,3-dioneBr at position 715.0Similar activity

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Ewing's Sarcoma Model: In a study focusing on Ewing's sarcoma cells, treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.
    "The compound displayed a GI50 value of approximately 20 µM against Ewing's sarcoma cell lines" .
  • Breast Cancer Study: A comparative study on breast cancer cell lines demonstrated that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathway activation.
    "MCF7 cells treated with 10 µM showed a marked increase in caspase activity" .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-5-chloroindoline-2,3-dione, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step halogenation and cyclization reactions. For example, bromination at the 6-position and chlorination at the 5-position of the indoline scaffold can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (40–60°C) . Purity (>95%) is typically verified via HPLC, with mobile phases like acetonitrile/water gradients, and structural confirmation via 1^1H/13^13C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • X-ray crystallography for resolving bond angles and stereochemistry (e.g., C=O bond length ~1.21 Å in the dione moiety) .
  • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~274.92 Da).
  • FTIR to identify carbonyl stretches (~1750–1700 cm⁻¹ for the 2,3-dione group) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H315, H319). Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Consult SDS for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectral data?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrations, aiding in assigning ambiguous peaks. For instance, deviations in 13^13C NMR signals for the dione carbons can be cross-validated against computed values .

Q. What strategies mitigate side reactions during functionalization of the indoline core?

  • Methodology :

  • Regioselective protection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls before halogenation.
  • Catalytic control : Pd(OAc)₂/XPhos catalysts for Suzuki couplings at the 6-bromo position while preserving the dione moiety .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) to halt reactions at ~80% conversion to minimize byproducts .

Q. How does steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing dione group reduces electron density at the 5-chloro position, making it less reactive in nucleophilic substitutions. Conversely, the 6-bromo site is more electrophilic, favoring Pd-catalyzed couplings. Steric hindrance from the fused ring system may require bulky ligands (e.g., SPhos) for efficient catalysis .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values can be derived from dose-response curves.
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations after 24-hour exposure .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Solubility profiling : Measure in DMSO (high solubility: >50 mg/mL) vs. hexane (<0.1 mg/mL) via gravimetric analysis.
  • Hansen Solubility Parameters : Calculate HSPiP values to rationalize discrepancies (e.g., δD ~18 MPa¹/², δH ~8 MPa¹/²) .

Q. Why might DSC thermograms show multiple melting points?

  • Methodology : Polymorphism or decomposition under heat. Perform variable-temperature XRD to identify crystalline phases and TGA to detect mass loss (>200°C suggests decomposition). Annealing samples at 100°C for 1 hour can stabilize the dominant polymorph .

Methodological Resources

  • Synthesis : Tribak et al. (2016) detail halogenation protocols .
  • Computational Modeling : MOE 2016.08 for docking studies .
  • Safety : Refer to SDS guidelines for handling halogenated indoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.